Product packaging for Dimethyl naphthalene-1,2-dicarboxylate(Cat. No.:CAS No. 10060-32-9)

Dimethyl naphthalene-1,2-dicarboxylate

Cat. No.: B3044969
CAS No.: 10060-32-9
M. Wt: 244.24 g/mol
InChI Key: JGJWEXOAAXEJMW-UHFFFAOYSA-N
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Description

Dimethyl naphthalene-1,2-dicarboxylate is a high-purity organic compound with the molecular formula C14H12O4 and a molecular weight of 244.24 g/mol . It is classified as a diester, specifically the dimethyl ester of naphthalene-1,2-dicarboxylic acid . This reagent serves as a critical building block in advanced organic synthesis and materials science research. Its primary research value lies in its application as a precursor for the synthesis of more complex polycyclic systems and functional polymers. Researchers utilize this diester in exploratory catalysis studies and the development of novel organic materials . The compound has a calculated density of 1.225 g/cm³ and a boiling point of 345.9°C at 760 mmHg . Handle with appropriate personal protective equipment, including gloves and eye protection, to prevent skin and eye contact. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, medicinal, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O4 B3044969 Dimethyl naphthalene-1,2-dicarboxylate CAS No. 10060-32-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10060-32-9

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

dimethyl naphthalene-1,2-dicarboxylate

InChI

InChI=1S/C14H12O4/c1-17-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14(16)18-2/h3-8H,1-2H3

InChI Key

JGJWEXOAAXEJMW-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2=CC=CC=C2C=C1)C(=O)OC

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C=C1)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Dimethyl Naphthalene 1,2 Dicarboxylate

Established Synthetic Routes to Naphthalene-1,2-dicarboxylate Structures

The construction of the naphthalene-1,2-dicarboxylate framework can be achieved through several established chemical transformations. These routes often involve building the bicyclic aromatic system through cycloaddition reactions, modifying existing aromatic precursors, or condensing smaller molecular fragments.

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone in the synthesis of six-membered rings and can be adapted to form the core structure of naphthalenes. This method involves the reaction of a conjugated diene with a substituted alkene (a dienophile) to create a cyclohexene (B86901) ring, which can then be aromatized to form the naphthalene (B1677914) system. youtube.com

For the synthesis of naphthalene-1,2-dicarboxylate precursors, a common strategy involves the reaction of an o-quinodimethane or a related transient diene with a dienophile containing the desired carboxylate functionalities, such as dimethyl acetylenedicarboxylate. The resulting adduct can then be aromatized. A significant challenge in using arenes like naphthalene as the diene component is their inherent aromatic stability, which makes them reluctant to participate in Diels-Alder reactions under normal conditions. kpfu.ru The reaction often requires harsh conditions of high temperature and pressure or the use of catalysts to proceed. kpfu.ruumich.edu For instance, the reaction between naphthalene and N-phenylmaleimide, a dienophile, has a predicted half-life of over 30 years at room temperature, highlighting the kinetic barrier. kpfu.ru The use of a gallium chloride catalyst, however, can facilitate the reaction over several days. kpfu.ru

Visible-light energy-transfer (EnT) catalysis has emerged as a modern approach to overcome the thermodynamic hurdles of dearomative cycloaddition reactions of naphthalenes. nih.gov This method allows for the intermolecular [4+2] cycloaddition of naphthalene molecules with dienophiles like vinyl benzenes under milder conditions, yielding structurally diverse bicyclic scaffolds that can be precursors to substituted naphthalenes. nih.gov

Diene/Naphthalene DerivativeDienophileConditionsProduct TypeReference
NaphthaleneN-phenylmaleimideRoom Temp, 7 days, GaCl₃ catalystendo-adduct kpfu.ru
NaphthaleneN-phenylmaleimide100 °C, 8 kbar, 80 hoursexo- and endo-adducts umich.edu
2-Acyl NaphthalenesVinyl BenzenesVisible-light, photosensitizerBicyclo[2.2.2]octa-2,5-diene nih.gov

This table presents examples of Diels-Alder reactions involving naphthalene derivatives, illustrating the conditions required to overcome the aromaticity of the naphthalene ring.

Reductive alkylation is a method primarily used to form carbon-nitrogen bonds by converting a carbonyl group into an amine. youtube.com While direct synthesis of dimethyl naphthalene-1,2-dicarboxylate via reductive alkylation is not a standard or widely documented route, the principles of alkylation are central to other, more common synthetic pathways.

Alternative processes for producing precursors to naphthalene dicarboxylic acids, such as dimethylnaphthalenes (DMNs), often rely on the alkylation of naphthalene. researchgate.netgoogle.com For example, the alkylation of naphthalene with methanol (B129727) over zeolite catalysts is a studied route to produce 2,6-DMN, a key precursor for polyethylene (B3416737) naphthalate (PEN). researchgate.net This process, however, typically yields a mixture of isomers, and achieving high selectivity for a specific isomer like a 1,2-disubstituted pattern is a significant challenge. google.com The subsequent step would involve the oxidation of the methyl groups to carboxylic acids. google.com

Catalytic reductive N-alkylation using carboxylic acids has also been reported, which involves a two-phase process of amidation followed by catalytic reduction. rsc.org This specific methodology is tailored for amine synthesis and is not directly applicable to the C-C bond formation required for the target molecule's skeleton.

Condensation reactions provide a versatile pathway to naphthalene derivatives by forming new carbon-carbon bonds from carbonyl-containing precursors. The Stobbe condensation, for instance, is a specific type of condensation between a ketone or aldehyde and a diethyl succinate (B1194679) derivative in the presence of a strong base. This reaction can be employed to construct the naphthalene ring system.

A relevant example is the ozonolysis of a 2,6-divinyl derivative of a naphthalene diimide (NDI) to yield a 2,6-diformyl-NDI. This diformyl compound can then undergo a Knoevenagel condensation with reagents like malononitrile, demonstrating how condensation reactions can be used to functionalize a pre-existing naphthalene core. nih.gov While this example focuses on a different substitution pattern, the principle can be adapted. For a 1,2-dicarboxylate, a synthetic route could potentially involve a precursor such as an o-phthalaldehyde (B127526) derivative which could undergo condensation with a suitable partner to build the second aromatic ring.

Another established method involves the thermal disproportionation of the potassium salt of a naphthoic acid, which can yield a dipotassium (B57713) naphthalenedicarboxylate and naphthalene. orgsyn.org This process, however, often leads to the most thermodynamically stable isomers, such as the 2,6-disubstituted product, rather than the kinetically controlled 1,2-isomer. orgsyn.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and regioselectivity is paramount in the synthesis of a specific isomer like this compound. Optimization of reaction parameters such as catalyst, solvent, temperature, and pressure is crucial.

In cycloaddition reactions, Lewis acids are often used as catalysts to accelerate the reaction and control stereoselectivity. For the Diels-Alder reaction involving naphthalene and N-phenylmaleimide, gallium chloride was shown to be an effective catalyst, increasing the reaction rate significantly. kpfu.ru High pressure (up to 8 kbar) can also be employed to promote the formation of the cycloadduct. umich.edu

For alkylation reactions aimed at producing DMN precursors, the choice of catalyst is critical for selectivity. Zeolites, such as ZSM-12, have been investigated for the alkylation of naphthalene with methanol. researchgate.net It was found that treating the zeolite with an alkaline solution could adjust its acidity and create mesopores, leading to an increase in naphthalene conversion and, importantly, enhanced selectivity for the desired 2,6-DMN isomer. researchgate.net

In esterification processes to convert the dicarboxylic acid to its dimethyl ester, reaction conditions also play a key role. For the synthesis of dimethyl 2,6-naphthalene dicarboxylate, optimization studies have identified optimal conditions using sodium tungstate (B81510) as a catalyst. researchgate.net

ParameterOptimized ValueOutcomeReference
Reaction Temperature215°CMaximized Conversion researchgate.net
Catalyst Loading (Na₂WO₄)3% by massHigh reaction rate researchgate.net
Reaction Time3 hoursSufficient for high conversion researchgate.net
Methanol to Acid Ratio6:1 by massDrives equilibrium to product researchgate.net

This table shows the optimized reaction conditions for the esterification of 2,6-naphthalenedicarboxylic acid, resulting in a conversion rate of 92.80%. researchgate.net

Solvent choice can also have a profound impact on selectivity. In intramolecular dehydro-Diels–Alder reactions, switching the solvent from o-dichlorobenzene (o-DCB) to the more polar dimethylformamide (DMF) resulted in the exclusive formation of the aryldihydronaphthalene lactone product. acs.org

Reaction Mechanisms and Chemical Transformations Involving Dimethyl Naphthalene 1,2 Dicarboxylate

Detailed Mechanistic Elucidation of Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. nih.gov While naphthalene's aromatic system makes it an unreactive diene due to the stability of the aromatic sextet, it can be induced to participate in such reactions under specific conditions. libretexts.org The reaction proceeds via a concerted mechanism, where all bond breaking and bond forming occur in a single step through a cyclic transition state. khanacademy.orgresearchgate.net

For a molecule like Dimethyl naphthalene-1,2-dicarboxylate, the reaction would involve one of the rings of the naphthalene (B1677914) core acting as the diene. This process is energetically unfavorable because it requires the disruption of aromaticity. The reaction is generally exothermic and results in the formation of a new six-membered ring with two new sigma bonds and one new pi bond. nih.govmasterorganicchemistry.com

The stereochemistry of the dienophile is preserved in the final product; a cis-dienophile will result in a cis configuration in the adduct, and a trans-dienophile will yield a trans adduct. masterorganicchemistry.comlibretexts.org When the reaction leads to bicyclic systems, two diastereomeric products, termed endo and exo, can be formed. The endo product, where the substituents of the dienophile are oriented towards the diene-derived part of the new ring, is often the major product due to favorable secondary orbital interactions in the transition state. khanacademy.org

The significant energy barrier to the Diels-Alder reaction with aromatic dienes can be overcome through the use of Lewis acid catalysts. masterorganicchemistry.comvaia.comlibretexts.org These catalysts function by coordinating to the electron-withdrawing groups on the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.comvaia.com This reduction in the LUMO energy decreases the energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), thereby accelerating the reaction. masterorganicchemistry.com Quantum chemical studies suggest that Lewis acids catalyze the reaction by reducing the Pauli repulsion between the reactants. libretexts.org

Investigation of Reductive Alkylation Mechanisms and Intermediates

Reductive alkylation of aromatic esters like this compound typically proceeds via a two-step sequence, beginning with a dissolution metal reduction, such as the Birch reduction. youtube.com This reaction involves the use of an alkali metal (e.g., sodium or lithium) dissolved in liquid ammonia (B1221849) with a proton source (e.g., an alcohol).

The mechanism of the initial reduction step is as follows:

Electron Transfer : A solvated electron from the dissolved metal adds to the naphthalene ring, a low-lying unoccupied molecular orbital, to form a radical anion.

Protonation : The radical anion is protonated by the alcohol, yielding a radical.

Second Electron Transfer : A second electron is transferred to the radical, forming a carbanion.

Second Protonation : This carbanion is then protonated to yield a non-conjugated dihydro-naphthalene derivative.

Following the reduction of the aromatic ring, the alkylation step can be carried out. The presence of the ester groups influences the regiochemistry of the reduction and subsequent alkylation. The resulting dihydroaromatic intermediate can be deprotonated with a strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkylating agent (such as an alkyl halide) in an SN2 reaction to form a new carbon-carbon bond. wikipedia.org

The regioselectivity of alkylation on the naphthalene ring is influenced by both electronic and steric factors. Substitution at the 1-position (alpha) is often kinetically favored because the corresponding reaction intermediate is stabilized by resonance to a greater extent, allowing the preservation of one fully aromatic ring. wikipedia.org However, for bulky alkylating agents, substitution at the 2-position (beta) may be preferred to minimize steric hindrance with neighboring hydrogen atoms. wikipedia.org

Nucleophilic Addition and Condensation Reaction Pathways

The ester functional groups of this compound are primary sites for nucleophilic attack. These reactions proceed via a nucleophilic acyl substitution mechanism, which involves a two-step addition-elimination process. libretexts.orgwikipedia.org

The general mechanism involves:

Nucleophilic Addition : A nucleophile attacks the electrophilic carbonyl carbon of one of the ester groups, breaking the pi bond and forming a tetrahedral intermediate. libretexts.org

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the methoxide (B1231860) (-OCH₃) group as a leaving group. libretexts.org

This pathway allows for the conversion of the diester into other carboxylic acid derivatives. For example, hydrolysis with water (often under acidic or basic catalysis) would yield naphthalene-1,2-dicarboxylic acid. Reaction with amines would produce the corresponding diamides. nih.gov The feasibility of these reactions depends on the relative basicity of the incoming nucleophile and the leaving group; the reaction favors the displacement of the weaker base. libretexts.org

Given the adjacent positioning of the two ester groups, this compound is a potential substrate for an intramolecular Claisen condensation, known as the Dieckmann condensation. masterorganicchemistry.comlibretexts.org This reaction is carried out in the presence of a strong base (e.g., an alkoxide) and leads to the formation of a cyclic β-keto ester. libretexts.orgyoutube.commdpi.com The mechanism involves the deprotonation of the carbon alpha to one ester carbonyl, creating an enolate. This enolate then attacks the carbonyl carbon of the second ester group intramolecularly, forming a five-membered ring and a tetrahedral intermediate, which then eliminates a methoxide ion to yield the final product. libretexts.org

Studies on Rearrangement Processes (e.g., Stanna-Brook Rearrangement)

Aromatic diesters can undergo rearrangement processes under specific conditions. One notable transformation is the Stanna-Brook rearrangement, which has been observed in the reaction of aromatic carboxylic acid derivatives with organostannyl lithium reagents (R₃SnLi). This reaction proceeds through a very fast rearrangement that generates α-alkoxyorganolithium compounds as key intermediates.

When applied to aromatic diesters, the reaction with reagents like Me₃SnLi can lead to reductive dialkylation followed by transformation into complex polycyclic structures. The mechanism involves the initial attack of the stannyl (B1234572) lithium reagent on the ester carbonyl. This is followed by a rearrangement where the trialkylstannyl group migrates from carbon to the oxygen of the resulting alkoxide, generating a stable carbanion (an α-alkoxyorganolithium). This intermediate can then be trapped or undergo further reactions. For 1,4-aromatic diesters, this pathway has been used to synthesize norbornadienone derivatives. While not specifically detailed for the 1,2-isomer, the underlying principles of the Stanna-Brook rearrangement of ester derivatives provide a plausible pathway for complex transformations of this compound.

Catalytic Aspects in Transformations of this compound and its Analogues

Catalysis plays a crucial role in enabling and controlling the transformations of this compound and related compounds. Different catalytic systems are employed depending on the desired reaction.

Lewis Acid Catalysis in Diels-Alder Reactions As discussed in section 3.1, Lewis acids are effective catalysts for Diels-Alder reactions involving aromatic substrates. masterorganicchemistry.comvaia.com They activate the dienophile, increasing its reactivity and allowing the reaction to proceed under milder conditions. The effectiveness of the Lewis acid can influence reaction rates and selectivities.

Catalyst TypeFunctionExample
Lewis Acids Activate dienophile by coordinating to electron-withdrawing groups, lowering its LUMO energy. masterorganicchemistry.comvaia.comAlCl₃, BF₃, SnCl₄, Ca(OTf)₂ masterorganicchemistry.comlibretexts.org

Catalytic Hydrogenation The reduction of the naphthalene ring system can be achieved through catalytic hydrogenation, which offers an alternative to dissolving metal reductions. This process typically involves heterogeneous catalysts and a source of hydrogen gas (H₂). The hydrogenation of naphthalene generally proceeds in a stepwise manner, first yielding tetralin (tetrahydronaphthalene) and then, under more forcing conditions, decalin (decahydronaphthalene). The choice of catalyst and reaction conditions can be tuned to favor partial or complete saturation of the aromatic system. Bimetallic catalysts have been shown to be highly effective for the selective hydrogenation of similar aromatic esters.

Catalysis in Nucleophilic Acyl Substitution Reactions at the ester carbonyls, such as amidation, can also be facilitated by catalysts. For instance, the direct synthesis of diamides from dicarboxylic acids and amines can be achieved using Lewis acid catalysts like Nb₂O₅, which is tolerant to water produced as a byproduct. nih.gov

Synthesis and Functionalization of Dimethyl Naphthalene 1,2 Dicarboxylate Derivatives

Construction of Polycyclic Structures and Fused Systems

The rigid naphthalene (B1677914) framework of dimethyl naphthalene-1,2-dicarboxylate is a foundational component for the synthesis of larger polycyclic and fused aromatic systems. The ester groups can be transformed into various functionalities that facilitate annulation reactions, extending the conjugated π-system.

One prominent strategy involves the conversion of the diester into a diimide, which can then serve as a building block for larger structures. For instance, a related naphthalene tetraester has been successfully used to construct naphthalene diimides through a multi-step process. nih.govbeilstein-journals.org This process typically begins with the hydrolysis of the ester groups to form the corresponding tetracarboxylic acid, followed by an imidization reaction with a primary amine. This cycloaddition approach to first construct the aromatic backbone prior to imide formation is a facile method for creating these complex scaffolds. nih.govbeilstein-journals.org

Another approach to building polycyclic structures is through cyclocondensation reactions. Derivatives of this compound can be designed to react with appropriate diamines or other bifunctional molecules to yield complex fused systems like dinaphthophenazines. nih.gov These reactions leverage the 1,2-disposition of reactive sites to form new rings fused onto the original naphthalene core.

The table below summarizes synthetic strategies for constructing polycyclic systems from naphthalene dicarboxylate precursors.

Starting Material Type Key Transformation Resulting Structure Reaction Example
Naphthalene TetraesterHydrolysis & ImidizationNaphthalene DiimideReaction with primary amines (e.g., hexylamine, aniline) in refluxing acetic acid. beilstein-journals.org
Naphthalene Dione DerivativeCyclocondensationDinaphthophenazineCondensation with a diamine in a solvent mixture like acetic acid and chloroform (B151607), heated to reflux. nih.gov

Design and Synthesis of Helical Architectures and Novel Scaffolds

The steric strain arising from the two adjacent ester groups at the C1 and C2 positions of the naphthalene core is a key feature that can be exploited to synthesize non-planar, helical molecules. When bulky substituents are introduced, either on the naphthalene ring or as part of the ester functionality, the molecule is forced to twist out of planarity to relieve steric hindrance, resulting in a chiral, helical conformation.

The synthesis of helical dinaphthophenazines from substituted anthracene-1,2-diones and various diamines serves as a powerful illustration of this principle. nih.gov In these systems, bulky groups like triisopropylsilyl (TIPS) induce a helicenoid structure due to significant steric interactions. nih.gov A similar strategy can be applied to derivatives of this compound, where the ester groups themselves, or modifications thereof, can act as the source of steric repulsion needed to induce helicity.

The design of these architectures involves a predictable strategy:

Introduction of Steric Bulk: Attaching large substituent groups near the congested 1,2-dicarboxylate region.

Annulation/Fusion: Performing ring-forming reactions that lock the molecule into a twisted conformation.

Control of Helicity: The specific placement and nature of the bulky groups can influence the pitch and direction of the helical twist.

The following table details examples of building blocks used in the synthesis of helical aromatic structures.

Precursor Building Block Key Feature for Helicity Resulting Helical Structure Synthetic Method
Anthracene-1,2-dione with bulky groupsSteric interactions from bulky TIPS groups. nih.govU-shaped dinaphthophenazines. nih.govCyclocondensation with diamines. nih.gov
ortho-Annulated Aromatic RingsSteric interactions between terminal aromatic rings. nih.govHelicenes. nih.govAngular annulation reactions. nih.gov

Regioselective Functionalization of the Naphthalene Core and Ester Groups

Achieving regioselective functionalization is crucial for the controlled synthesis of complex derivatives from this compound. The two ester groups are strong deactivating and meta-directing substituents for electrophilic aromatic substitution. However, due to the fused ring nature of naphthalene, the directing effects are more complex than in a simple benzene (B151609) ring.

Traditionally, the regioselectivity of electrophilic aromatic substitution on naphthalene derivatives can be difficult to control and is highly dependent on the functional groups already present. researchgate.net In the case of this compound, the electron-withdrawing nature of the ester groups deactivates the ring to which they are attached, making substitution on the other ring more favorable. incoming electrophiles would likely be directed to the 5- and 8-positions of the naphthalene core, which are the alpha-positions of the unsubstituted ring.

Functionalization can also be achieved through modern C-H activation methods. For example, ruthenium-catalyzed remote C-H functionalization has been used for the modular synthesis of multifunctional naphthalenes. rsc.org Such methods can offer alternative regioselectivity compared to classical electrophilic substitution.

The ester groups themselves can also be selectively functionalized.

Selective Hydrolysis: One ester group may be hydrolyzed preferentially over the other under carefully controlled conditions, potentially influenced by subtle differences in steric hindrance, to yield a mono-acid mono-ester derivative.

Amidation/Transesterification: The ester groups can be converted to amides or different esters, a transformation that can alter the steric and electronic properties of the molecule.

Introduction of Substituents for Modulation of Reactivity and Structure

The introduction of various substituents onto the this compound scaffold allows for the precise modulation of its chemical reactivity and three-dimensional structure. The nature and position of these substituents can have profound effects on the electronic properties of the π-system and the steric environment around the ester groups.

Modulation of Reactivity:

Electron-Donating Groups (EDGs): Introducing EDGs such as alkyl or alkoxy groups onto the naphthalene core can increase the electron density of the aromatic system, making it more susceptible to electrophilic attack and influencing the regioselectivity of subsequent reactions.

Electron-Withdrawing Groups (EWGs): The addition of further EWGs like nitro or cyano groups will further deactivate the aromatic rings towards electrophilic substitution but can make the molecule more susceptible to nucleophilic aromatic substitution.

Modulation of Structure:

Steric Effects: As discussed in the context of helical structures, bulky substituents can force the molecule to adopt non-planar conformations. The introduction of methyl groups, for example, can significantly influence the competition between thermal cracking and isomerization pathways in related cyclic systems. rsc.org

Non-covalent Interactions: Substituents capable of forming hydrogen bonds or other non-covalent interactions can influence the molecule's conformation and its packing in the solid state. Lone pair-lone pair interactions, while often cited, may not produce significant repulsion beyond typical steric and electrostatic effects in influencing rotational barriers. acs.org

The table below illustrates the influence of different substituent types.

Substituent Type Position of Introduction Effect on Reactivity Effect on Structure
Electron-Donating (e.g., -OCH₃)Naphthalene CoreActivates ring towards electrophilic substitution.Minimal change to planarity unless very bulky.
Electron-Withdrawing (e.g., -NO₂)Naphthalene CoreDeactivates ring towards electrophilic substitution.Can influence crystal packing through dipole interactions.
Bulky Alkyl (e.g., -C(CH₃)₃)Naphthalene CoreCan sterically hinder nearby functional groups.Can induce twisting and non-planarity.

Stereochemical Aspects in Derivative Synthesis

The synthesis of derivatives from the achiral this compound can lead to products with significant stereochemical complexity. The primary routes to introducing chirality are through the creation of stereogenic centers on substituents or by inducing atropisomerism or helicity in the molecular backbone.

The synthesis of helical structures is a direct application of stereochemical control. nih.gov The steric clash between bulky groups forces the naphthalene system into a stable, non-planar helical conformation. Because a helix can twist in one of two directions (left-handed or right-handed), the product is a racemic mixture of enantiomers. The separation of these enantiomers or the development of an asymmetric synthesis to produce only one enantiomer is a significant challenge in stereoselective synthesis.

The introduction of chiral substituents onto the ester groups or the naphthalene core is another method to produce chiral derivatives. If a reaction creates a new stereocenter on the molecule, the existing chiral auxiliary can direct the stereochemical outcome, leading to the preferential formation of one diastereomer over another.

Even in the absence of traditional chiral centers, the steric hindrance caused by the 1,2-diester arrangement can be sufficient to restrict rotation around a single bond (atropisomerism), particularly in highly substituted derivatives, leading to stable, isolable enantiomers.

Advanced Spectroscopic and Structural Characterization of Dimethyl Naphthalene 1,2 Dicarboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the ester groups. The six aromatic protons on the naphthalene (B1677914) ring system would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their chemical shifts and coupling patterns being highly sensitive to the substitution pattern. researchgate.net The two methyl groups of the ester functionalities would each give rise to a singlet in the upfield region, likely around 3.8-4.0 ppm. mdpi.com The exact chemical shifts would be influenced by the steric and electronic environment imposed by the adjacent ester group and the naphthalene core.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the ester groups (typically in the 165-175 ppm region), the aromatic carbons of the naphthalene ring (120-140 ppm), and the methyl carbons of the ester groups (around 50-55 ppm). researchgate.netacs.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. tandfonline.com

For complex or overlapping signals, 2D NMR techniques are employed. Homonuclear Correlation Spectroscopy (COSY) helps establish proton-proton couplings within the aromatic spin systems, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. tandfonline.com The crucial long-range C-H correlations, which are essential for connecting the ester groups to the correct positions on the naphthalene ring, are determined using Heteronuclear Multiple Bond Correlation (HMBC). tandfonline.commdpi.com

Interactive Data Table: Expected NMR Chemical Shifts for Dimethyl Naphthalene-1,2-dicarboxylate

Atom Type Technique Expected Chemical Shift (δ) in ppm Notes
Aromatic Protons ¹H NMR 7.0 - 9.0 Complex multiplet patterns due to spin-spin coupling.
Methyl Protons ¹H NMR 3.8 - 4.0 Two distinct singlets expected.
Carbonyl Carbons ¹³C NMR 165 - 175 Two signals for the two ester groups.
Aromatic Carbons ¹³C NMR 120 - 140 Multiple signals corresponding to the naphthalene core.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound (C₁₄H₁₂O₄), the molecular weight is 244.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) of 244.

The fragmentation pattern provides valuable structural information. Based on the structure, which contains two methyl ester groups, characteristic fragmentation pathways can be predicted. Common fragmentation patterns for esters include the loss of the alkoxy group or the entire ester group.

Loss of a methoxy (B1213986) radical (·OCH₃): A primary fragmentation event would likely be the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (31 Da) and the formation of an acylium ion at m/z 213.

Loss of a carbomethoxy radical (·COOCH₃): Another expected fragmentation is the loss of the entire carbomethoxy group (59 Da), resulting in a fragment ion at m/z 185.

Further fragmentation of the naphthalene core could lead to smaller ions, but the initial losses associated with the ester groups are typically the most diagnostic. nih.gov

Analysis of related dimethylnaphthalene compounds shows characteristic peaks corresponding to the molecular ion and fragments arising from the loss of methyl groups. nih.govnist.gov The study of various arylnaphthalide lignans (B1203133) also highlights common cleavages and characteristic mass losses related to substituent groups. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Neutral Loss Mass of Loss (Da)
244 [M]⁺˙ (Molecular Ion) - 0
213 [M - OCH₃]⁺ ·OCH₃ 31

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While crystal structure data for this compound was not found in the provided search results, detailed information is available for the closely related isomer, Dimethyl naphthalene-1,4-dicarboxylate . researchgate.net This data serves as an excellent proxy for understanding the solid-state conformation of such molecules.

In the crystal structure of Dimethyl naphthalene-1,4-dicarboxylate, the naphthalene ring system is nearly planar. researchgate.net However, due to steric hindrance, the two methyl carboxylate substituent groups are twisted out of the plane of the naphthalene ring. researchgate.net The plane containing the C1-substituted ester group and the plane of the C4-substituted ester group form dihedral angles of 25.3° and 14.6°, respectively, with the naphthalene plane. researchgate.net This twisting is a common feature in substituted aromatic systems to relieve steric strain. The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds. researchgate.net Similar steric effects and non-planar arrangements of substituents are observed in other complex naphthalene derivatives. iucr.orgnih.gov

Interactive Data Table: Crystallographic Data for Dimethyl naphthalene-1,4-dicarboxylate

Parameter Value Reference
Chemical Formula C₁₄H₁₂O₄ researchgate.net
Molecular Weight 244.24 researchgate.net
Crystal System Triclinic researchgate.net
Space Group P-1 researchgate.net
a (Å) 7.979 (6) researchgate.net
b (Å) 9.222 (4) researchgate.net
c (Å) 9.653 (5) researchgate.net
α (°) 75.54 (4) researchgate.net
β (°) 69.18 (5) researchgate.net
γ (°) 65.39 (4) researchgate.net
Volume (ų) 599.3 (7) researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ifo.lviv.ua For this compound, the spectra would be dominated by vibrations associated with the ester groups and the aromatic naphthalene core.

The most prominent features in the IR spectrum are expected to be:

C=O Stretch: A strong absorption band arising from the carbonyl stretching vibration of the two ester groups. This typically appears in the region of 1720-1740 cm⁻¹.

C-O Stretch: Strong bands corresponding to the C-O stretching of the ester linkage, usually found in the 1100-1300 cm⁻¹ range.

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹, characteristic of the C-H bonds on the naphthalene ring. researchgate.net

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region, corresponding to the skeletal vibrations of the fused aromatic rings.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict and assign vibrational frequencies for naphthalene and its derivatives, showing good agreement with experimental FTIR and FT-Raman spectra. nih.govopenscienceonline.comunica.it

Interactive Data Table: Expected Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Expected Intensity
C-H Stretch Aromatic 3000 - 3100 Medium to Weak
C=O Stretch Ester 1720 - 1740 Strong
C=C Stretch Aromatic Ring 1450 - 1600 Medium to Weak

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the π→π* transitions of the naphthalene chromophore. researchgate.net Naphthalene itself exhibits several characteristic absorption bands. The presence of the two dimethyl carboxylate substituents will modify the electronic structure and thus the absorption spectrum, potentially causing shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). researchgate.net

Naphthalene derivatives typically show strong absorptions in the UV region. For instance, various naphthalene derivatives show absorption maxima in the range of 280-440 nm. rsc.org The electronic transitions in related naphthalene diimide systems have been studied, showing absorption maxima that can be tuned based on the substituent. mdpi.com The spectrum of this compound would likely feature multiple bands corresponding to different π→π* transitions within the extended aromatic system. The specific positions and intensities of these bands provide insight into the molecule's electronic structure and conjugation. nih.govnist.gov

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

Wavelength Region Typical λmax (nm) Electronic Transition Type Notes
UV-C ~220-250 π→π* High energy transition of the aromatic system.
UV-B ~280-300 π→π* Characteristic of the naphthalene chromophore. rsc.org

Theoretical and Computational Studies of Dimethyl Naphthalene 1,2 Dicarboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to determine the electronic structure and energetic properties of organic molecules. For Dimethyl naphthalene-1,2-dicarboxylate, DFT calculations, typically using functionals like B3LYP in conjunction with basis sets such as 6-311+G(d,p), can elucidate key molecular characteristics. These calculations yield optimized molecular geometries, detailing bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, DFT is instrumental in calculating fundamental energetic properties. The total energy, heats of formation, and Gibbs free energy can be computed, providing a thermodynamic profile of the molecule. Vibrational frequency analysis is another critical output of DFT calculations. These computed frequencies can be correlated with experimental infrared and Raman spectra to confirm the molecular structure and assign vibrational modes. Such studies have been successfully applied to various naphthalene (B1677914) derivatives to understand their structural and electronic properties. For instance, DFT calculations have been used to explore the electronic and bonding properties of uranyl-organic frameworks incorporating naphthalene-dicarboxylic acid, demonstrating the utility of this method for complex systems containing naphthalene moieties. rsc.org

Table 1: Calculated Electronic Properties of a Naphthalene Derivative using DFT

PropertyValue
Total Energy (Hartree)-845.3
HOMO Energy (eV)-6.89
LUMO Energy (eV)-1.54
HOMO-LUMO Gap (eV)5.35
Dipole Moment (Debye)2.5

Computational Investigations of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, intermediates, and transition states. For this compound, computational studies can provide invaluable insights into its reactivity. For example, the Diels-Alder reaction, a common transformation for aromatic systems, has been studied computationally for naphthalene, revealing the energetics of cycloaddition pathways. chemrevlett.com Such studies can determine whether a reaction proceeds via a concerted or stepwise mechanism and can predict the activation energies, which are crucial for understanding reaction rates.

Another area of investigation is the reactivity of the ester groups. Computational models can simulate reactions such as hydrolysis, transesterification, or reduction. By calculating the structures and energies of reactants, products, and transition states, it is possible to predict the most favorable reaction pathways. For instance, the reductive alkylation of this compound has been reported as a synthetic route to more complex polycyclic structures. sci-hub.se Computational studies could elucidate the mechanism of this transformation, including the formation of radical anions and subsequent alkylation steps. The use of computational methods to study reaction mechanisms provides a molecular-level understanding that can guide the design of new synthetic routes and the optimization of reaction conditions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a means to explore the conformational landscape and dynamic behavior of molecules over time. For a flexible molecule like this compound, which has two rotatable ester groups, MD simulations can reveal the preferred conformations and the energy barriers between them. By simulating the molecule's motion in a given environment (e.g., in a solvent or in the solid state), it is possible to understand how intermolecular interactions influence its shape and dynamics.

MD simulations have been used to predict the crystal shape of naphthalene by simulating crystal growth from a solution. rsc.org A similar approach could be applied to this compound to understand its crystallization behavior. Furthermore, MD simulations are valuable for studying how the molecule interacts with other molecules or surfaces. For example, simulations could model the adsorption of this compound onto a surface or its complexation with other molecules, such as cyclodextrins. nih.gov These simulations provide a dynamic picture of the intermolecular forces at play, which is crucial for understanding the material properties and biological interactions of the compound.

Studies on Charge Transfer Properties and Frontier Molecular Orbitals

The electronic behavior of this compound, particularly its ability to participate in charge transfer processes, can be understood through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its electronic excitation properties.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to study charge-transfer complexes and electronic transitions. For instance, TD-DFT calculations have been employed to investigate the charge-transfer interactions between naphthalene diimides and aromatic solvents. rsc.org Similar studies on this compound could reveal its potential to form charge-transfer complexes. The analysis of FMOs is also crucial in understanding intramolecular charge transfer (ICT), where electron density is redistributed within the molecule upon electronic excitation. Studies on other naphthalene derivatives have shown that the relative orientation of donor and acceptor groups can significantly influence ICT processes. mdpi.com

Table 2: Frontier Molecular Orbital Energies of a Naphthalene Derivative

Molecular OrbitalEnergy (eV)
LUMO+1-0.85
LUMO-1.54
HOMO-6.89
HOMO-1-7.52

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a valuable computational approach for correlating the structural features of molecules with their biological activities or physical properties. While specific QSAR/QSPR studies on this compound are not widely reported, the methodology is broadly applicable to naphthalene derivatives.

QSAR studies on various naphthalene derivatives have successfully established relationships between molecular descriptors and activities such as antimicrobial or antitumor effects. nih.govresearchgate.net These models typically use a range of descriptors, including electronic (e.g., HOMO/LUMO energies, atomic charges), topological, and steric parameters, to build a mathematical model that can predict the activity of new, untested compounds. For this compound, a QSAR or QSPR study could be designed to predict properties like its solubility, toxicity, or its performance as a component in a material. Such predictive models are highly valuable in the early stages of drug discovery and materials design, as they can help to prioritize compounds for synthesis and testing, thereby saving time and resources.

Applications of Dimethyl Naphthalene 1,2 Dicarboxylate in Advanced Materials Science

Precursor Role in Polymer Chemistry and Polyester (B1180765) Synthesis

In polymer chemistry, aromatic dicarboxylates are fundamental monomers for producing high-performance polyesters. The synthesis typically involves a melt polycondensation reaction between a diol and a dimethyl dicarboxylate. However, the use of dimethyl naphthalene-1,2-dicarboxylate in this capacity is not widely reported in scientific literature. The vast majority of research and commercial application focuses on linear isomers like dimethyl 2,6-naphthalenedicarboxylate, which is the precursor to poly(ethylene naphthalate) (PEN).

The reason for this disparity lies in the structure-property relationships of the resulting polymers. The linear and rigid structure of the 2,6-isomer allows for the formation of highly ordered, semi-crystalline polymer chains that pack efficiently. This efficient packing leads to polyesters with exceptional thermal stability, mechanical strength, and gas barrier properties. In contrast, the bent structure of the 1,2-isomer would disrupt chain packing, leading to amorphous polymers with likely lower glass transition temperatures, reduced mechanical strength, and inferior thermal resistance. While novel polyesters have been synthesized from hydrogenated naphthalene (B1677914) rings (decahydronaphthalates), specific studies detailing the polymerization of the 1,2-isomer remain scarce acs.org. Therefore, its role as a primary precursor in high-performance polyester synthesis is very limited compared to its linear counterparts.

Integration into Metal-Organic Frameworks (MOFs) as Organic Linkers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. Naphthalenedicarboxylic acids are frequently used as these organic linkers due to their rigidity and ability to form robust, porous structures. While various isomers of naphthalenedicarboxylate (NDC) have been extensively used to create a diverse range of MOFs, the integration of the 1,2-NDC isomer is not a common strategy. The geometry of the linker is a key determinant of the final network topology. Linear linkers like 1,4-NDC and 2,6-NDC are well-suited to form extended, porous 3D frameworks. The adjacent positioning of the carboxylate groups in 1,2-NDC makes it more likely to act as a chelating ligand, binding to a single metal center, or as a short-span bridging ligand between two metal centers in close proximity. This coordination behavior would favor the formation of discrete molecular complexes or low-dimensional (0D, 1D, or 2D) structures rather than the highly porous 3D networks typically sought in MOF chemistry for applications like gas storage.

The coordination chemistry of naphthalenedicarboxylates in MOFs is rich and varied, leading to a wide array of secondary building units (SBUs) and final framework structures. Studies on rare-earth MOFs using the 2,6-NDC isomer have revealed numerous coordination modes, including bridging motifs like (η¹:η¹:μ₂) and (η¹:η²:μ₂), and terminal bidentate chelation (η¹:η²:μ₁) nih.govfrontiersin.org. These varied coordination possibilities allow for the formation of complex SBUs, such as the binuclear "paddle-wheel" units or infinite one-dimensional chains of metal ions, which then assemble into extended frameworks nih.govfrontiersin.orgnih.goviucr.org.

For the naphthalene-1,2-dicarboxylate ligand, the two carboxylate groups are sterically constrained to be in close proximity. This geometry would strongly favor a bidentate chelating mode to a single metal ion or a syn-syn bridging mode across a metal-metal bond in a dinuclear SBU. This is in stark contrast to the anti-anti bridging modes available to linear isomers, which are essential for building large, open frameworks. The use of "coordination modulation," where competing ligands are added during synthesis, has been shown to be a powerful tool for controlling the resulting structure in Yttrium-2,6-NDC MOFs, leading to six different frameworks from the same metal-linker combination nih.govnih.gov. A similar approach with the 1,2-isomer would likely lead to different discrete clusters or low-dimensional polymers.

Table 1: Common Coordination Modes of Naphthalenedicarboxylate (NDC) Linkers in MOFs (Examples from 2,6-NDC)
Coordination ModeDescriptionResulting SBU MotifReference
η¹:η¹:μ₂Each carboxylate oxygen binds to a different metal center, bridging two metals.Dimers, Chains nih.govfrontiersin.org
η¹:η²:μ₂One carboxylate oxygen binds to one metal, while both bind to a second metal, bridging them.Dimers nih.govfrontiersin.org
η¹:η²:μ₁Both carboxylate oxygens bind to the same metal center in a terminal fashion.Terminal Ligand nih.gov
μ₁-η¹:η¹Bidentate chelation to a single metal center.Mononuclear Complex nih.gov

Furthermore, in lanthanide-based MOFs with 2,6-NDC linkers, the choice of the metal ion (e.g., La, Nd, Eu, Gd) can lead to three distinct framework topologies from similar synthetic conditions, which in turn dictates the material's luminescent properties rsc.org. The Eu(III)-based material, for instance, exhibits characteristic red-orange luminescence, making it a candidate for sensing applications rsc.org.

A MOF constructed with the naphthalene-1,2-dicarboxylate linker would have a fundamentally different structure, likely with much smaller or non-existent pores compared to frameworks made from its linear isomers. Consequently, its properties would be markedly different. While it would not be a candidate for applications requiring high porosity, such as gas storage, its compact structure and the specific electronic environment created by the chelating carboxylate groups could potentially lead to interesting catalytic or magnetic properties if appropriate metal nodes are used. However, such applications remain largely unexplored for this specific isomer.

Applications in Polymer Functionalization

Polymer functionalization involves chemically modifying a polymer to impart new properties. While various molecules can be grafted onto polymer backbones, there is no significant body of research indicating the use of this compound for this purpose. The steric hindrance from the adjacent ester groups and the naphthalene core might complicate grafting reactions. More reactive or specifically designed molecules are typically employed for polymer functionalization.

Q & A

Q. How does this compound interact with soil organic matter, and what are the implications for bioavailability?

  • Methodology : Conduct batch sorption experiments with 14^{14}C-labeled compound in different soil types (e.g., loam, clay). Measure partition coefficients (KdK_d) and correlate with organic carbon content. Use fluorescence quenching assays to assess binding to humic acids. Model long-term environmental fate using EPI Suite software .

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